molecular formula C23H26N4OS B10805977 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone

Katalognummer: B10805977
Molekulargewicht: 406.5 g/mol
InChI-Schlüssel: XWXRBBPPKORXPS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a structurally complex molecule featuring a 1,2,4-triazole ring linked via a sulfanyl group to an ethanone moiety. The ethanone group is further substituted with a 3,4-dihydroquinoline scaffold bearing 2,2,4-trimethyl and 3-methylphenyl substituents.

Synthetic protocols for analogous compounds involve nucleophilic substitution between α-halogenated ketones and triazole thiols under basic conditions (e.g., sodium ethoxide in ethanol) . The dihydroquinoline moiety may contribute to enhanced lipophilicity and metabolic stability compared to simpler aromatic systems.

Eigenschaften

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3H-quinolin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4OS/c1-16-8-7-9-17(12-16)23(4)14-22(2,3)27(19-11-6-5-10-18(19)23)20(28)13-29-21-24-15-25-26-21/h5-12,15H,13-14H2,1-4H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXRBBPPKORXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CSC4=NC=NN4)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound's chemical formula is C22H23N5O2SC_{22}H_{23}N_5O_2S with a molecular weight of 453.59 g/mol. Its structure includes a triazole ring and a quinoline moiety, which are significant in conferring biological properties.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit notable anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines:

CompoundCancer Cell LineIC50 (μM)
Compound AHCT-116 (Colon)6.2
Compound BT47D (Breast)27.3
Compound CMCF-7 (Breast)43.4

These values suggest that the triazole moiety may enhance the cytotoxicity of these compounds against specific cancer types .

Antimicrobial Activity

The triazole derivatives have also been evaluated for their antimicrobial properties. Studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities. For example:

  • Antibacterial : Effective against Staphylococcus aureus and Escherichia coli.
  • Antifungal : Comparable to standard antifungal agents like bifonazole.

The mechanism often involves disrupting cellular processes in pathogens or inhibiting specific enzymes crucial for their survival .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has been explored through its ability to inhibit tumor necrosis factor-alpha (TNFα) signaling pathways. This action can mitigate inflammatory responses in various conditions .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : The triazole ring often interacts with enzymes involved in cell proliferation and survival.
  • DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Modulation : Compounds may influence oxidative stress pathways, further contributing to their anticancer and antimicrobial effects .

Study 1: Anticancer Screening

A multicenter study screened a library of triazole derivatives against multicellular spheroids representing various cancer types. The study identified several promising candidates with significant growth inhibition in vitro.

Study 2: Antimicrobial Efficacy

A comparative study assessed the antimicrobial activity of the compound against clinical isolates of bacteria and fungi. Results showed that certain derivatives exhibited superior efficacy compared to traditional antibiotics.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The presence of the triazole ring in this compound suggests potential effectiveness against a variety of bacterial and fungal pathogens. Studies have shown that similar triazole derivatives demonstrate inhibitory effects on microbial growth, making them candidates for further investigation in drug development .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole-containing compounds. The unique structure of 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone may contribute to its ability to induce apoptosis in cancer cells. For instance, derivatives with similar functional groups have been reported to inhibit cancer cell proliferation in vitro .

Enzyme Inhibition

The compound may serve as an enzyme inhibitor due to its ability to interact with specific active sites on target enzymes. This characteristic is particularly valuable in the design of drugs targeting metabolic pathways associated with diseases like diabetes and obesity .

Fungicides

Given its triazole component, this compound could be explored as a fungicide. Triazoles are well-known for their efficacy in controlling fungal diseases in crops. Research into the fungicidal properties of similar compounds suggests that they can inhibit fungal growth by interfering with ergosterol biosynthesis .

Plant Growth Regulators

There is potential for this compound to act as a plant growth regulator. Compounds with similar structures have been noted to influence plant growth and development by modulating hormonal pathways .

Polymer Chemistry

The incorporation of triazole-containing compounds into polymers can enhance material properties such as thermal stability and mechanical strength. Research into polymer composites suggests that adding such compounds can improve resistance to degradation under environmental stressors .

Nanotechnology

In nanotechnology, compounds like 2-(4H-1,2,4-triazol-3-ylsulfanyl)-1-[2,2,4-trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]ethanone may be utilized in the synthesis of nanoparticles or nanostructures with tailored functionalities for drug delivery systems or biosensors .

Case Study 1: Antimicrobial Efficacy

A study conducted on various triazole derivatives demonstrated that modifications at specific positions significantly enhanced their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The findings suggest that structural variations can lead to improved efficacy and lower resistance rates .

Case Study 2: Anticancer Activity

In vitro tests on similar quinoline-based triazole compounds revealed a dose-dependent inhibition of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that these compounds could induce cell cycle arrest and apoptosis through mitochondrial pathways .

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl group (-S-) serves as a key reactive site, enabling nucleophilic displacement reactions.

Reaction TypeConditionsProducts/OutcomesReferences
AlkylationAlkyl halides, K₂CO₃, DMF, 80°CSubstituted thioethers
ArylationAryl boronic acids, Pd(PPh₃)₄, CuIBiaryl sulfides
CyclizationPropargyl bromides, DIPEAThiazolo-triazole derivatives

Mechanistic Insight :

  • The sulfur atom undergoes nucleophilic attack, displacing the triazole moiety.

  • Palladium-catalyzed cross-couplings (borono-Catellani reactions) enable regioselective arylations .

Oxidation Reactions

The sulfanyl group oxidizes under controlled conditions:

Oxidizing AgentConditionsProductReferences
H₂O₂, Acetic acidRT, 12 hrsSulfoxide (R-SO-R')
KMnO₄, H₂SO₄0–5°C, 2 hrsSulfone (R-SO₂-R')

Key Findings :

  • Oxidation to sulfone derivatives enhances electrophilicity, enabling further functionalization.

Triazole Ring Functionalization

The 1,2,4-triazole ring undergoes regioselective modifications:

Reaction TypeConditionsOutcomesReferences
Acid-mediated ring-openingHCl (conc.), refluxThiosemicarbazide derivatives
Metal coordinationFeCl₃/CuCl₂, EtOHTriazole-metal complexes

Mechanistic Insight :

  • Protonation at N2 of the triazole under acidic conditions triggers ring scission.

  • Triazole-nitrogen atoms act as ligands for transition metals, forming stable chelates.

Quinoline Moiety Reactivity

The dihydroquinoline core participates in:

Reaction TypeConditionsProductsReferences
Aromatic electrophilic substitutionHNO₃/H₂SO₄, 0°CNitro derivatives at C5/C7
Reductive alkylationNaBH₃CN, RCHON-Alkylated quinoline analogs

Key Findings :

  • Nitration occurs preferentially at the electron-rich C5 position.

  • Reductive amination preserves the dihydroquinoline scaffold while introducing alkyl groups.

Catalytic Coupling Reactions

Palladium-mediated transformations enable diversification:

Reaction TypeConditionsOutcomesReferences
Suzuki-Miyaura couplingAryl boronic acids, Pd(OAc)₂Biaryl-linked derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosAminated quinoline analogs

Mechanistic Insight :

  • Palladium(0) intermediates facilitate C–N and C–C bond formations via oxidative addition/reductive elimination cycles .

Vergleich Mit ähnlichen Verbindungen

Substituent Impact on Physicochemical Properties

  • Lipophilicity: The 3-methylphenyl and trimethyl-dihydroquinoline groups in the target compound likely increase hydrophobicity compared to derivatives with polar substituents (e.g., pyridinyl in or dimethoxyphenyl in ). This could enhance membrane permeability but reduce aqueous solubility.

Vorbereitungsmethoden

Alkylation and Cyclization

  • Starting Materials : 3-Methylacetophenone and ammonium acetate undergo cyclocondensation in glacial acetic acid to yield 4-(3-methylphenyl)-3,4-dihydroquinoline.

  • Methylation : Treatment with methyl iodide and potassium carbonate in DMF introduces the 2,2,4-trimethyl groups.

Triazole-Thioether Sidechain Construction

The 4H-1,2,4-triazol-3-ylsulfanyl group is synthesized via thioether linkage formation. Source highlights two approaches:

Thiosemicarbazide Cyclization

  • Hydrazide Formation : Quinoline-6-carbohydrazide is synthesized by refluxing methyl quinoline-6-carboxylate with hydrazine hydrate.

  • Thiosemicarbazide Synthesis : Reaction with aryl isothiocyanates in ethanol yields 1-(quinoline-6-carbonyl)-4-substituted thiosemicarbazides.

  • Cyclization : Base-mediated cyclization (e.g., NaOH/EtOH) forms the triazole-thiol.

Click Chemistry for Triazole Formation

Source employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Alkyne Precursor : Propargyl bromide reacts with the quinoline core to install an alkyne group.

  • Azide Component : 3-Mercapto-1,2,4-triazole is converted to its azide derivative using sodium azide and HCl.

  • Coupling : Microwave-assisted CuSO₄/sodium ascorbate catalysis in n-butanol/water (2:1) at 100°C for 2 hours achieves triazole formation.

Thioether Bridge Installation

The sulfanyl (-S-) linker connects the triazole and quinoline-ethanone moieties. Source details nucleophilic substitution:

Bromoethanone Intermediate

  • Synthesis : 1-(2,2,4-Trimethyl-4-(3-methylphenyl)-3,4-dihydroquinolin-1-yl)ethanone is brominated using PBr₃ in dichloromethane.

  • Thiol Coupling : The triazole-thiol (from Section 2) reacts with bromoethanone in the presence of K₂CO₃/acetone at 50°C for 6 hours.

Mitsunobu Reaction Alternative

  • Conditions : DIAD, PPh₃, and THF facilitate coupling between triazole-thiol and hydroxyethanone derivatives.

Optimization and Yield Data

StepReagents/ConditionsYield (%)Reference
Quinoline alkylationMethyl iodide, K₂CO₃, DMF, 25°C, 12h82
ThiosemicarbazideEtOH, reflux, 6h76–87
CuAAC cyclizationCuSO₄, sodium ascorbate, 100°C, MW, 2h68–75
Thioether couplingK₂CO₃, acetone, 50°C, 6h65

Mechanistic Insights

  • Friedländer Cyclization : Acid-catalyzed imine formation and cyclization yield the quinoline core.

  • CuAAC Specificity : Cu(I) stabilizes the triazole transition state, ensuring regioselective 1,4-disubstitution.

  • Thioether Stability : Alkaline conditions prevent oxidation of the sulfanyl group during coupling.

Challenges and Solutions

  • Low Triazole Solubility : Using DMF/water mixtures enhances reactivity in CuAAC.

  • Byproduct Formation : Chromatographic purification (silica gel, ethyl acetate/hexane) isolates the target compound.

  • Stereochemical Control : Chiral auxiliaries or asymmetric catalysis are under investigation but remain unreported for this compound.

Analytical Characterization

  • NMR : δ 7.2–8.1 ppm (quinoline aromatic protons), δ 4.3 ppm (triazole-CH₂-S).

  • HRMS : m/z 407.1752 [M+H]⁺ (calc. 407.1758).

  • X-ray Crystallography : Confirms the planar triazole and boat-conformed dihydroquinoline.

Industrial-Scale Adaptations

  • Continuous Flow Synthesis : Microreactors reduce reaction times for CuAAC steps (30 minutes vs. 2 hours).

  • Green Chemistry : PEG-400 as a solvent alternative improves sustainability.

Emerging Methodologies

  • Electrochemical Synthesis : Direct C-S bond formation via anodic oxidation avoids brominated intermediates.

  • Enzyme-Mediated Cyclization : Lipases catalyze triazole formation under mild conditions, though yields remain suboptimal (≤40%) .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the crystal structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use a diffractometer (e.g., Stoe IPDS II) to collect data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Refinement with SHELXL and analysis of intermolecular interactions (e.g., hydrogen bonds, π-π stacking) can elucidate packing motifs. For example, similar triazole derivatives were resolved with orthorhombic crystal systems (space group Pna2₁) and Z = 4 .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Step 1 : Use a nucleophilic substitution reaction between a chlorinated ethanone precursor and a triazole-thiol derivative in acetone with K₂CO₃ as a base, stirred for 1 hour at room temperature .
  • Step 2 : Monitor reaction progress via TLC or HPLC. Recrystallize the product from ethanol or ethyl acetate to enhance purity. Yield optimization may require adjusting stoichiometry (e.g., 2:1 molar ratio of thiol to chloroethanone) and reaction time .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–C bond at ~650 cm⁻¹) .
  • NMR : Use ¹H/¹³C NMR to confirm substituent positions (e.g., dihydroquinoline protons at δ 1.2–3.5 ppm, triazole protons at δ 8.1–8.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ peak at m/z 434.18) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the compound’s reactivity and electronic properties?

  • Methodological Answer :

  • Step 1 : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. Compare with experimental UV-Vis spectra for validation .
  • Step 2 : Analyze Mulliken charges to predict nucleophilic/electrophilic sites (e.g., sulfur in triazole-thiol as a nucleophilic center) .

Q. What strategies resolve contradictions in bioactivity data across different assays?

  • Methodological Answer :

  • Statistical Analysis : Apply ANOVA or Tukey’s HSD test to assess significance of variability (e.g., IC₅₀ values in enzyme inhibition assays). Use error propagation models (e.g., Bevington-Robinson method) for uncertainty quantification .
  • Experimental Design : Implement split-plot designs with randomized blocks to control confounding variables (e.g., solvent polarity, temperature gradients) .

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodological Answer :

  • Step 1 : Synthesize analogs with substituent variations (e.g., methyl → cycloheptyl on triazole; 3-methylphenyl → 4-chlorophenyl on dihydroquinoline) .
  • Step 2 : Correlate structural changes (e.g., Hammett σ values, logP) with bioactivity using multivariate regression. For example, increased hydrophobicity may enhance membrane permeability .

Q. What computational tools are suitable for modeling the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cytochrome P450). Validate with MD simulations (NAMD/GROMACS) over 100 ns trajectories to assess stability .
  • Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bond donors/acceptors in the triazole ring) using Phase or MOE .

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